Product packaging for Copper oleate(Cat. No.:CAS No. 1120-44-1)

Copper oleate

Cat. No.: B075616
CAS No.: 1120-44-1
M. Wt: 346.0 g/mol
InChI Key: XVBODFCHDIQCGK-KVVVOXFISA-N
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Description

Copper oleate is a versatile metal-organic compound formed by the reaction of copper salts with oleic acid, serving as a critical precursor and catalyst in advanced materials science and chemical research. Its primary research value lies in its role as a highly efficient, "self-reducing" precursor for the synthesis of uniform copper and copper oxide nanoparticles via thermal decomposition. This process is fundamental to developing nanomaterials with controlled size and morphology for applications in conductive inks, plasmonics, and catalysis. The long hydrocarbon chain of the oleate ligand provides excellent solubility in organic solvents, facilitating solution-based processing. Furthermore, this compound acts as a catalyst in various organic transformations, including oxidations and coupling reactions. In biochemistry, it is investigated for its antimicrobial and antifouling properties, studying its interaction with microbial cell membranes. Its mechanism of action in nanoparticle synthesis involves the thermolytic cleavage of the copper-carboxylate bond, followed by the reduction of Cu²⁺ to Cu⁰ or the oxidation to Cu₂O/CuO, with the oleate also acting as a capping agent to control particle growth and prevent agglomeration. This reagent is essential for researchers exploring next-generation nanomaterials, sustainable catalytic processes, and novel biocidal agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34CuO2 B075616 Copper oleate CAS No. 1120-44-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1120-44-1

Molecular Formula

C18H34CuO2

Molecular Weight

346.0 g/mol

IUPAC Name

copper;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;

InChI Key

XVBODFCHDIQCGK-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Cu]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.[Cu]

Other CAS No.

1120-44-1

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Sophisticated Synthesis Methodologies for Copper Oleate Complexes

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a direct and controllable route to produce copper(II) oleate (B1233923) complexes. This method relies on the electrochemical oxidation of a copper anode in the presence of oleic acid.

Optimization of Electrochemical Conditions for Complex Formation

The successful synthesis of copper(II) oleate via electrochemical means is highly dependent on the fine-tuning of several reaction parameters. Key variables that are optimized include applied voltage, the concentration of the supporting electrolyte, and the duration of the electrolysis. analis.com.my

A typical electrochemical cell for this process consists of a copper foil serving as the anode and a graphite (B72142) rod as the cathode. analis.com.myresearchgate.net Oleic acid acts as the ligand, and a supporting electrolyte, such as ammonium (B1175870) acetate (B1210297), is used to facilitate the reaction. analis.com.myresearchgate.net Research has identified optimal conditions for the synthesis of copper(II) oleate from a 0.1 M solution of oleic acid. analis.com.my The process involves applying a voltage of 10 V for a duration of 2 hours at room temperature (approximately 27°C), in the presence of 0.5 M ammonium acetate. analis.com.myresearchgate.net Strong stirring, around 900 rpm, is maintained throughout the synthesis to ensure proper mixing. analis.com.my The resulting product is a blue precipitate of copper(II) oleate, which can be filtered and washed with distilled water and ethanol (B145695) to remove impurities. analis.com.my

The following table summarizes the optimized conditions based on experimental findings:

ParameterOptimized ValueSource(s)
Applied Voltage 10 V analis.com.my, researchgate.net
Ligand Concentration 0.1 M Oleic Acid analis.com.my, researchgate.net
Supporting Electrolyte 0.5 M Ammonium Acetate analis.com.my, researchgate.net
Electrolysis Time 2 hours analis.com.my, researchgate.net
Temperature Room Temperature (~27°C) analis.com.my, researchgate.net
Anode Material Copper Foil analis.com.my, researchgate.net
Cathode Material Graphite Rod analis.com.my, researchgate.net

Using excessively high voltages is generally avoided as it can lead to energy loss, high temperatures, and potential damage to the electrodes. analis.com.my

Mechanistic Insights into Electrochemical Reaction Pathways

The electrochemical synthesis of copper oleate involves a series of controlled steps at the electrode surfaces. The fundamental mechanism begins with the oxidation of the copper anode, which releases Cu(II) ions into the aqueous phase of the electrolyte solution. analis.com.my These positively charged copper ions then react with the oleate anions (from the oleic acid ligand) present in the organic phase to form the copper(II) oleate complex. analis.com.my

At the Anode (Oxidation): Cu(s) → Cu²⁺(aq) + 2e⁻

In Solution (Complexation): Cu²⁺(aq) + 2C₁₈H₃₃O₂⁻(org) → Cu(C₁₈H₃₃O₂)₂(s)

This electrochemical technique provides several advantages for inorganic synthesis. analis.com.my Firstly, the selectivity of the reaction can be precisely influenced by the applied electrode potential. Secondly, the rate of the reaction is controllable via the current density. Finally, the choice of electrode material and electrolyte composition serves as additional parameters for managing the reaction's selectivity and rate. analis.com.my The use of electrons as a reagent is considered "reagent-free," adding to the efficiency of the method. analis.com.my

Thermal Decomposition Approaches: Precursor Engineering

Thermal decomposition, or pyrolysis, of a specially designed this compound precursor is a prominent bottom-up approach for synthesizing various copper-based nanomaterials. uenr.edu.gh This method is valued for being effective and inexpensive, yielding high-quality crystalline structures without the need for additional capping agents. uenr.edu.ghuenr.edu.gh

Design and Preparation of this compound as Single-Source Precursors

The foundation of this method lies in the initial synthesis of a this compound complex, which acts as a single-source precursor (SSP). This precursor contains all the necessary elements (copper and the organic ligand) in a single compound, which simplifies the subsequent nanomaterial synthesis. uenr.edu.gh

A common procedure for preparing the this compound precursor involves the reaction of a copper salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), with sodium oleate. uenr.edu.ghmdpi.comsciencemadness.org The reaction is typically carried out in a multiphase solvent system composed of ethanol, distilled water, and a nonpolar organic solvent like hexane (B92381). uenr.edu.ghuenr.edu.gh

In a representative synthesis, copper(II) chloride and sodium oleate are dissolved in the ethanol-water-hexane mixture. uenr.edu.ghsciencemadness.org The solution is then heated, for instance to 70°C, and maintained at that temperature for several hours (e.g., four hours). uenr.edu.ghsciencemadness.org During this time, the this compound complex forms and preferentially dissolves in the upper, organic hexane layer. uenr.edu.ghmdpi.comsciencemadness.org This layer is then separated and washed multiple times with distilled water to remove any unreacted salts or impurities. uenr.edu.ghsciencemadness.org Finally, the hexane is evaporated, yielding the this compound complex as a waxy, greenish-blue solid. uenr.edu.ghuenr.edu.gh

Controlled Pyrolysis for Tailored Nanomaterial Synthesis

Once the this compound precursor is prepared, it is subjected to controlled pyrolysis to produce nanomaterials. uenr.edu.gh This solventless thermal decomposition is a highly promising technique for generating metal oxides, pure metals, and metal chalcogenide nanoparticles. uenr.edu.gh The characteristics of the final nanoparticles are dictated by the pyrolysis conditions.

By heating the this compound complex, it decomposes, and the copper atoms assemble into nanoparticles. orientjchem.orgresearchgate.net The oleate component can act as a capping agent, stabilizing the nanoparticles and preventing their agglomeration. scientific.net

Temperature and Time: The reaction temperature is a critical parameter that influences the size and composition of the resulting nanoparticles. mdpi.comscientific.net For example, the thermolysis of cupric oleate can produce oleic acid-capped copper nanoparticles with an average diameter of about 40 nm. scientific.net In the synthesis of copper sulfide (B99878) (Cu₂S) nanocrystals, the size can be controlled by varying the reaction temperature between 140°C and 220°C and the reaction time from 20 minutes to 3 hours. mdpi.com Similarly, thermal decomposition of a Cu-oleate complex has been used to create well-dispersed copper nanoparticles with a diameter of approximately 8.9 nm. orientjchem.orgresearchgate.net

Atmosphere and Additional Reagents: The reaction atmosphere and the introduction of other reactants can alter the final product. While heating in an inert atmosphere can yield metallic copper nanoparticles, introducing a sulfur source like 1-dodecanethiol (B93513) during the pyrolysis of the copper-oleate precursor leads to the formation of copper sulfide (Cu₂S) nanocrystals. mdpi.com The thermal decomposition of this compound can also be used to produce copper(II) oxide (CuO) nanoparticles. uenr.edu.gh

Solution-Phase Precipitation and Solvent-Assisted Synthesis

Solution-based methods, including direct precipitation and solvent-assisted pathways, are widely used for synthesizing this compound due to their scalability and control over the product. atamanchemicals.com

Precipitation is a straightforward method that involves the reaction of a soluble copper salt with an oleate salt in a solution. atamanchemicals.com A common industrial approach is to react an aqueous solution of copper(II) sulfate (B86663) with sodium oleate. atamanchemicals.com This reaction, often performed at elevated temperatures (e.g., 70–80°C) with continuous stirring, results in the formation of this compound as a precipitate that is insoluble in water. atamanchemicals.com The solid product is then filtered, washed, and dried. atamanchemicals.com

Solvent-assisted synthesis utilizes specific solvent systems to facilitate the reaction and control the product's properties. In one method, copper(II) chloride is dissolved in water, and oleic acid is dissolved in acetone. atamanchemicals.com Mixing these solutions, sometimes with the addition of a reducing agent, leads to the formation of this compound. atamanchemicals.com

Another prominent solvent-assisted technique involves a biphasic system of water and a nonpolar organic solvent like hexane, with ethanol added to improve miscibility. uenr.edu.ghuenr.edu.gh As described in section 2.2.1, a copper salt in the aqueous/ethanolic phase reacts with sodium oleate. The resulting this compound complex is extracted into the hexane phase. uenr.edu.ghmdpi.com This method not only synthesizes the complex but also separates it in a single process. mdpi.com Variations of this approach, such as the Ligand-Assisted Reprecipitation (LARP) method, have been adapted for synthesizing other complex copper-containing nanostructures, demonstrating the versatility of using oleic acid and specific solvent systems to control crystal formation. rsc.org

Interfacial Precipitation with Sodium Oleate

A common and effective method for synthesizing this compound is through an interfacial precipitation reaction involving a soluble copper salt and sodium oleate. sciencemadness.org This technique leverages the low solubility of this compound in aqueous solutions to drive the formation of the product.

In a typical procedure, a copper salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (CuSO₄), is dissolved in an aqueous medium. sciencemadness.orgmdpi.com Separately, sodium oleate is dissolved in an organic solvent, like hexane, or in a mixture of ethanol and water. sciencemadness.orgmdpi.com When these two solutions are combined, this compound precipitates at the interface of the aqueous and organic phases as a greasy, bluish-green solid. sciencemadness.org The reaction can be represented as:

2Na(C₁₈H₃₃O₂) + CuCl₂ → Cu(C₁₈H₃₃O₂)₂ + 2NaCl

The resulting this compound, being soluble in the organic phase, is then separated, and the solvent is evaporated to yield the final product. sciencemadness.org This method allows for a relatively straightforward synthesis of a crude this compound complex. sciencemadness.org

ReactantSolventRole
Copper(II) chloride or Copper(II) sulfateWater, EthanolSource of Cu²⁺ ions
Sodium OleateHexane, Ethanol/WaterOleate source and precipitating agent

Biphasic Solvent System Approaches and Phase Transfer Mechanisms

Biphasic solvent systems offer a refined approach to the synthesis of this compound, providing better control over reaction conditions and product morphology. sciencemadness.orgrsc.org In this method, the reaction is carried out at the interface between two immiscible liquids, often an aqueous phase containing the copper salt and an organic phase containing oleic acid or its salt. rsc.orgacs.org

A key aspect of this approach is the phase transfer mechanism. researchgate.net Sodium oleate can act as a phase transfer catalyst, facilitating the movement of copper ions from the aqueous phase to the organic phase where the reaction with oleate ions occurs. mdpi.com The amphiphilic nature of the initially formed this compound monoester can also contribute to this process by acting as a phase transfer agent, drawing more reactants to the interface and accelerating the reaction. researchgate.net

For instance, a system can be established using water and hexane. sciencemadness.orgrsc.org A copper salt like copper(II) chloride dihydrate is dissolved in a mixture of ethanol and water, while sodium oleate is dissolved in hexane. sciencemadness.org Upon heating and stirring, the copper-oleate complex forms in the upper organic layer. sciencemadness.org This layer is then washed to remove impurities before evaporating the hexane to obtain the waxy solid this compound. sciencemadness.org The efficiency of the reaction and the morphology of the resulting product can be influenced by factors such as the specific solvents used, the concentration of reactants, and the presence of surfactants like oleic acid. rsc.org

ComponentPhaseFunction
Copper Salt (e.g., CuCl₂)AqueousProvides Cu²⁺ ions
Oleic Acid/Sodium OleateOrganic (e.g., Hexane)Oleate source
Optional: EthanolBoth/InterfacialCo-solvent to improve miscibility
Optional: Phase Transfer CatalystInterfacialFacilitates ion transport

Green Chemistry Routes for Sustainable Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly methods for chemical synthesis. These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances.

Biogenic and Environmentally Benign Methods

Biogenic synthesis routes utilize biological entities such as plant extracts or microorganisms to produce nanoparticles and other chemical compounds. researchgate.netoalib.commdpi.com These methods are advantageous due to their low cost, eco-friendliness, and use of renewable resources. researchgate.netmdpi.com

In the context of copper-based nanomaterials, extracts from various plants have been successfully used as both reducing and capping agents. mdpi.comacs.org Phytochemicals present in these extracts, such as polyphenols, flavonoids, and terpenoids, can effectively reduce copper ions (Cu²⁺) to copper nanoparticles or facilitate the formation of copper oxide nanoparticles. oalib.comnih.gov For example, extracts from Aloe vera have been used for the green synthesis of copper oxide nanoparticles. nih.gov The biomolecules in the plant extract not only reduce the copper salt but also stabilize the resulting nanoparticles, preventing their aggregation. oalib.comacs.org

While direct biogenic synthesis of this compound is a developing area, the principles of green chemistry can be applied to traditional methods. This includes using less toxic solvents, reducing energy consumption by conducting reactions at lower temperatures, and utilizing precursors derived from renewable resources. mdpi.com For instance, the use of plant extracts to mediate the formation of copper complexes represents a promising and sustainable alternative to conventional chemical methods. oalib.commdpi.com

Biological Source ExampleActive PhytochemicalsRole in Synthesis
Aloe vera leaf extractPolyphenols, FlavonoidsReducing and stabilizing agent
Citrus reticulata peel extractPhytochemicalsProduction of spherical Cu nanoparticles. mdpi.com
Azadirachta indica flower extractPhytochemicalsProduction of pure spherical Cu nanoparticles. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for Copper Oleate

Vibrational Spectroscopy (FTIR) for Ligand Coordination Analysis

Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive technique for probing the molecular vibrations within copper oleate (B1233923). It is particularly useful for analyzing the coordination environment of the copper center and the integrity of the oleate ligand.

Differentiating Carboxylate Binding Modes (e.g., Monodentate, Bidentate, Bridging)

The coordination of the carboxylate group of the oleate ligand to the copper ion can occur in several modes, including monodentate, bidentate chelating, and bidentate bridging. 911metallurgist.com These different binding modes can be distinguished by analyzing the positions of the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO-). analis.com.my The separation between these two frequencies (Δν = νas - νs) is a key diagnostic parameter. analis.com.my

A study on copper(II) oleate synthesized via an electrochemical method identified the asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups at 1590 cm⁻¹ and 1432 cm⁻¹, respectively. analis.com.my This resulted in a Δν value of 158 cm⁻¹, which is indicative of a bridging bidentate coordination mode. analis.com.my This finding aligns with previous studies on dicopper tetracarboxylate complexes. analis.com.my In general, a Δν value in the range of 150-170 cm⁻¹ suggests a bridging bidentate coordination, whereas a Δν greater than 200 cm⁻¹ points towards a monodentate coordination. analis.com.my

The table below summarizes the relationship between the carboxylate binding mode and the corresponding frequency separation (Δν).

Binding ModeΔν (νas - νs)Reference
Bridging Bidentate150-170 cm⁻¹ analis.com.my
Monodentate> 200 cm⁻¹ analis.com.my
Bidentate ChelatingSmaller Δν than free ion

It is important to note that other factors, such as the metal ion and the specific carboxylic acid, can also influence the exact positions of the carboxylate stretching bands. 911metallurgist.com

Spectroscopic Signatures of Oleate Ligand Integrity

FTIR spectroscopy can also confirm the integrity of the oleate ligand after coordination to the copper ion. The presence of characteristic peaks for the oleate ligand in the FTIR spectrum of copper oleate indicates that the ligand has not undergone significant degradation during the synthesis process. researchgate.net

In the FTIR spectrum of oleic acid, a characteristic peak for the carboxylate group is observed at 1709 cm⁻¹. analis.com.my In the spectrum of this compound, the asymmetric and symmetric stretching vibrations of the methyl and methylene (B1212753) groups of the fatty acid ligand are present in the 2800-3000 cm⁻¹ region. analis.com.my The presence of these peaks, along with the carboxylate stretching bands, confirms the successful coordination of the intact oleate ligand to the copper ion. analis.com.my

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.com XPS is a powerful tool for characterizing this compound, providing information about the elements present and their oxidation states. analis.com.mykratos.com

An XPS analysis of electrochemically synthesized copper(II) oleate revealed the presence of carbon, oxygen, and copper. analis.com.my The high carbon content (approximately 69.48%) is attributed to the long carbon chain of the oleic acid ligand. analis.com.my Deconvolution of the C1s peak showed three different carbon species: –C=O at 288.2 eV, –C-C at 285.5 eV, and the carbon of the oleic acid chain (–C-H) at 284.5 eV. analis.com.my

The chemical state of copper can be challenging to determine with XPS due to the complexity of the Cu 2p spectra. surfacesciencewestern.com However, analysis of the Cu 2p₃/₂ main peak and the associated satellite peaks can help distinguish between Cu(0), Cu(I), and Cu(II) species. surfacesciencewestern.comxpsfitting.com For instance, the presence of strong shake-up satellite peaks is a characteristic feature of Cu(II) compounds. surfacesciencewestern.com In the case of the synthesized copper(II) oleate, the XPS results confirmed the presence of Cu(II) ions. analis.com.my

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. msu.edu In the context of this compound, UV-Vis spectroscopy is used to study electronic transitions and confirm the formation of the complex. analis.com.myuu.nl

The absorption of UV-Vis radiation by transition metal complexes is typically due to d-d electronic transitions or charge transfer transitions. libretexts.orglibretexts.org In copper(II) complexes, the d-d transitions are often weak, while charge transfer bands can be very intense. libretexts.org The color of the complex is a result of the absorption of certain wavelengths of light, with the complementary color being transmitted or reflected. msu.edu

The formation of the copper(II) oleate complex can be monitored by observing changes in the UV-Vis spectrum. The appearance of new absorption bands or shifts in existing bands upon reaction of a copper salt with oleic acid provides evidence of complex formation. analis.com.my Spectroscopic studies using UV-Vis, in conjunction with FTIR and XPS, have confirmed the bonding between the carboxylate group of oleic acid and Cu(II) ions in synthesized this compound complexes. analis.com.my

Advanced Electron Microscopy for Morphological and Microstructural Elucidation

Advanced electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound at the micro- and nanoscale.

Field Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray Spectroscopy (EDS/EDXRF)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample, producing detailed images of the surface topography. kfupm.edu.sabuffalo.edu When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), FESEM can also provide elemental analysis of the sample. researchgate.netthermofisher.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanocrystal Analysis

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable tools for the morphological and structural characterization of this compound-derived nanocrystals. chemmethod.com These techniques utilize a high-energy electron beam that passes through an ultrathin sample to generate an image, providing direct visualization of the nanocrystals' size, shape, and distribution. chemmethod.com

In the synthesis of copper sulfide (B99878) (Cu₂S) nanocrystals, where this compound often serves as the copper precursor, TEM analysis is crucial for monitoring the growth process. mdpi.com For instance, time-dependent studies using TEM have revealed the evolution of ultrasmall, monodisperse nanocrystals. At early reaction times (e.g., 60 minutes), TEM images show the formation of nearly spherical nanocrystals with an average diameter of approximately 3.0 nm. mdpi.com As the reaction progresses, these nanocrystals grow in size, reaching an average diameter of around 6.5 nm after 120 minutes, with a notable narrowing of the size distribution. mdpi.com The shape of the nanocrystals can also be controlled and observed via TEM, with morphologies ranging from spherical to hexagonal bipyramids and nanoplatelets, depending on the synthetic conditions. researchgate.net

HRTEM provides even greater detail, allowing for the visualization of the crystal lattice fringes of individual nanocrystals. researchgate.netpsu.edu This capability is essential for confirming the crystalline nature of the synthesized materials. psu.edu For example, HRTEM images of Cu₂S nanocrystals have shown well-resolved lattice fringes with a spacing of 0.206 nm, corresponding to the (220) plane of the cubic Cu₂S structure. psu.edu Furthermore, HRTEM can reveal structural features such as twins and grain boundaries in nanocrystalline materials. researchgate.net Selected Area Electron Diffraction (SAED), often used in conjunction with TEM, provides further crystallographic information by generating a diffraction pattern from a specific area of the sample. researchgate.net

Quantitative analysis of TEM images, often performed using software like ImageJ, allows for the statistical determination of nanocrystal size distribution, including the mean diameter and standard deviation from a large population of particles. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure and Nanoparticle Sizing

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the crystalline structure of materials. anton-paar.commdpi.com It relies on the principle of Bragg's law, where constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal produces a unique diffraction pattern. anton-paar.com This pattern serves as a fingerprint for the material, enabling phase identification and the determination of its crystal structure. anton-paar.commdpi.com

For materials derived from this compound, such as copper sulfide or other copper-based nanocrystals, XRD is fundamental in identifying the resulting crystal phase. rsc.org Different stoichiometries and crystal structures of copper sulfide (e.g., chalcocite, djurleite, covellite) can be distinguished by their characteristic diffraction peaks. rsc.org For example, XRD patterns have been used to confirm the formation of the djurleite crystal structure in Cu₂₋ₓS nanoplatelets and the low-chalcocite structure in bipyramidal nanocrystals. researchgate.net

Beyond phase identification, XRD analysis allows for the precise determination of the crystal system (e.g., cubic, hexagonal) and the calculation of lattice parameters. rsc.org The positions of the diffraction peaks in a 2θ scan are directly related to the spacing between atomic planes in the crystal lattice. anton-paar.com By analyzing these peak positions, the dimensions of the unit cell can be accurately calculated. rsc.org This information is critical for understanding the fundamental structure of the material and how it might be influenced by synthetic parameters.

In addition to structural identification, XRD is widely used to estimate the average crystallite size of nanomaterials. The Scherrer equation provides a method to calculate the crystallite size based on the broadening of the diffraction peaks; smaller crystallites lead to broader peaks. instanano.comrigaku.comscirp.org The formula is given by:

D = (K * λ) / (β * cosθ)

Where:

D is the average crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the wavelength of the X-ray source.

β is the full width at half maximum (FWHM) of the diffraction peak (in radians).

θ is the Bragg angle. scirp.org

This method has been applied to estimate the size of various nanocrystals synthesized using this compound as a precursor. For instance, in the synthesis of copper-based metal-organic framework (MOF) nanocrystals, sizes calculated via the Scherrer equation were compared with direct measurements from TEM images. It's important to note that the Scherrer equation provides an estimate of the crystallite size, which may differ from the particle size observed by TEM, especially if particles are polycrystalline. rigaku.com

XRD is also invaluable for identifying the phases of materials derived from the thermal treatment of this compound-containing precursors. For example, when Cu-BTC MOF nanocrystals are thermally treated, XRD can be used to identify the resulting phases, such as Cu₂O or CuO, depending on the atmosphere (air or argon).

Determination of Crystal System and Lattice Parameters

Thermal Analysis (Thermogravimetric Analysis - TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is a crucial tool for studying the thermal stability and decomposition behavior of this compound and its complexes. medcraveonline.com

The TGA curve, which plots mass loss against temperature, reveals the temperature ranges at which decomposition events occur. For copper soaps, including this compound, TGA studies have shown that thermal degradation often proceeds in multiple steps. medcraveonline.com These steps can correspond to the decomposition of different fatty acid components (polyunsaturated, monounsaturated, and saturated) within the soap. medcraveonline.com For instance, a study on copper soaps from vegetable oils indicated a three-step thermal degradation profile in the temperature range of 200°C to 550°C. medcraveonline.com

From the TGA data, kinetic parameters of the decomposition process, most notably the activation energy (Ea), can be calculated. bath.ac.uk The activation energy represents the minimum energy required for the decomposition reaction to occur and provides insights into the thermal stability of the material. bath.ac.uk Several methods, such as the Coats-Redfern, Horowitz-Metzger, and Broido equations, can be applied to TGA data to determine these kinetic parameters. medcraveonline.comresearchgate.net By conducting TGA experiments at multiple heating rates, the activation energy can be determined more accurately using methods like the Flynn-Wall-Ozawa method. tainstruments.combath.ac.uk This kinetic information is valuable for predicting the material's lifetime and behavior under thermal stress. tainstruments.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and chemical environment of a compound. wikipedia.org It is based on the interaction of atomic nuclei with an external magnetic field. wikipedia.org While less common for the direct analysis of the inorganic core, NMR is highly effective for characterizing the organic ligands attached to the copper center, such as the oleate chain in this compound.

¹H and ¹³C NMR are the most common types of NMR used for organic compounds. wikipedia.org In the context of metal carboxylates like this compound, ¹³C NMR can be particularly informative. For instance, in studies of lead carboxylates, which are structurally related to this compound, ¹³C solid-state NMR spectra have shown a doubling of resonances for the carbon atoms closest to the metal center. nsf.gov This observation indicates the presence of two different conformations of the fatty acid chains in the asymmetric unit of the crystal structure. nsf.gov Similar analyses can be applied to this compound to confirm the structure of the oleate ligand and its coordination to the copper ion.

The paramagnetic nature of the Cu(II) ion in copper(II) oleate can lead to significant broadening of NMR signals for nuclei in close proximity to the metal center. mdpi.com This paramagnetic effect, while complicating spectral interpretation, can also be used as a tool. The extent of line broadening can provide qualitative information about the distance of specific protons or carbons from the copper ion, helping to elucidate the coordination sphere. mdpi.comresearchgate.net

Advanced X-ray Absorption Spectroscopy (XAS) for Local Atomic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local atomic structure and electronic state of a specific element within a material. calstate.eduramartipublishers.com It is particularly valuable for studying systems like this compound, where understanding the oxidation state and coordination environment of the copper atoms is crucial. XAS is advantageous because it can be applied to both crystalline and amorphous materials, including solutions and powders. calstate.edu

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the pre-edge and the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. calstate.edu The energy of the absorption edge shifts to higher values as the oxidation state of the metal increases. calstate.edu This allows for the clear differentiation between different oxidation states of copper, such as Cu(I), Cu(II), and Cu(III). nih.gov For example, a shift of 1-3 eV to higher energy is typically observed when comparing a Cu(II) complex to a Cu(III) complex. calstate.edu The features in the pre-edge region are influenced by the local symmetry and coordination environment of the copper atom. calstate.edu

The EXAFS region, at energies above the absorption edge, contains oscillatory structures that arise from the scattering of the ejected photoelectron by neighboring atoms. ramartipublishers.com Analysis of the EXAFS data can provide quantitative information about the local atomic environment, including:

Coordination number: The number of nearest-neighbor atoms.

Bond distances: The distances between the absorbing atom and its neighbors. ramartipublishers.com

Type of neighboring atoms.

This information is critical for building a detailed model of the local structure around the copper center in this compound and its derivatives, complementing the long-range order information obtained from XRD. ramartipublishers.comresearchgate.net

Inductively Coupled Plasma (ICP) Techniques for Elemental Composition and Purity Analysis

Inductively coupled plasma (ICP) techniques are powerful analytical tools for determining the elemental composition and purity of this compound. These methods offer high sensitivity, precision, and the ability to perform multi-element analysis. The two primary ICP techniques used for this purpose are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS).

In ICP-OES, the sample is introduced into an argon plasma, which excites the atoms of the elements present. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. japer.inlibretexts.org ICP-MS, on the other hand, uses the plasma to ionize the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of each element. nih.govnih.gov

Research Findings

Scientific studies have demonstrated the utility of ICP techniques in characterizing this compound and related materials. For instance, in the synthesis of copper(II) oleate, ICP-OES was employed to measure the concentration of copper(II) ions in the complex. analis.com.myresearchgate.net This analysis is crucial for confirming the successful synthesis and determining the stoichiometry of the compound.

A study on the electrochemical synthesis of copper(II) oleate reported the use of ICP-OES to quantify the copper content. analis.com.my The results of the elemental analysis were compared with the calculated theoretical values to ascertain the purity of the synthesized complex. analis.com.my The findings from this study are summarized in the table below.

Table 1: Elemental Analysis of Electrochemically Synthesized Copper(II) Oleate

Element Calculated (%) Found (%)
Carbon (C) 69.01 68.75
Hydrogen (H) 10.64 10.67
Oxygen (O) 10.21 10.29
Copper (Cu) 10.14 10.29

This table presents a comparison between the theoretical and experimentally determined elemental composition of copper(II) oleate, as reported in a study on its electrochemical synthesis. analis.com.my

ICP techniques are also vital for determining the presence of trace elemental impurities in high-purity copper materials, which can be precursors for this compound synthesis. rsc.organalytik-jena.fr The presence of impurities can significantly affect the properties and performance of the final product. thermofisher.com ICP-OES and ICP-MS are capable of detecting and quantifying a wide range of trace elements at very low concentrations. rsc.orgspectroscopyonline.com For instance, a method using electrothermal vaporization ICP-OES (ETV-ICP-OES) achieved limits of quantification ranging from 0.6 ng g⁻¹ to 29 ng g⁻¹ for various trace elements in high-purity copper. rsc.org

Similarly, ICP-MS is an ideal tool for the quantitative measurement of impurities in pure metals like copper due to its ability to reach sub-microgram per kilogram (ppb) detection limits. analytik-jena.fr The high sensitivity of modern ICP-MS instruments allows for the detection of ultra-trace level impurities, which is critical for quality control in the production of high-purity materials. analytik-jena.fr

The selection between ICP-OES and ICP-MS often depends on the required sensitivity. While ICP-OES is a robust and widely used technique, ICP-MS offers significantly lower detection limits, making it more suitable for ultra-trace analysis. technologynetworks.com However, advancements in ICP-OES technology, such as improved nebulizers and torch designs, have enhanced its sensitivity, making it a viable alternative to ICP-MS for certain applications. spectroscopyonline.comunine.ch

Sample preparation for ICP analysis of this compound typically involves digesting the sample to bring the metallic elements into a solution that can be introduced into the plasma. libretexts.org This often requires the use of strong acids like nitric acid. libretexts.organalytik-jena.frepa.gov

Coordination Chemistry and Molecular Structure of Copper Oleate

Elucidation of Coordination Geometries and Ligand Field Theory

Dimeric and Polymeric Architecture of Copper Carboxylates

Copper(II) carboxylates, including copper oleate (B1233923), are well-known for forming a characteristic "paddle-wheel" dimeric structure. analis.com.mymdpi.com In this arrangement, two copper(II) ions are bridged by four carboxylate groups from the oleate ligands. analis.com.mymdpi.com This brings the two copper centers in close proximity, with typical Cu-Cu distances observed in similar dimeric copper(II) carboxylate adducts. researchgate.net Each copper atom in this paddle-wheel dimer typically exhibits a square pyramidal coordination geometry. analis.com.my

Beyond the dimeric structure, copper carboxylates can also form polymeric architectures. This occurs when a lone pair of electrons from a carboxylate oxygen on one paddle-wheel dimer coordinates to a copper(II) ion of a neighboring dimer. analis.com.myresearchgate.net This intermolecular linkage can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymeric structures. researchgate.netiucr.org The specific architecture is influenced by factors such as the steric and electronic properties of the ligands involved. researchgate.net

Influence of Axial Ligands on Dimer Stability and Structure

The electron-donating ability of the carboxylate moiety and the nature of the ancillary N-donor ligands can dictate the final structure of the complex. researchgate.netnationalmaglab.org For instance, the presence of certain axial ligands can lead to the formation of cyclic dimers or even trimers, depending on how they bridge adjacent copper centers. rsc.orgrsc.org The stability of these structures is a delicate balance of the electronic properties of the ligands and the steric constraints of the system. rsc.org

Bonding Nature and Electronic Structure Investigations

Understanding the bonding within the copper oleate molecule is essential for explaining its chemical behavior and properties. This involves analyzing the direct interactions between the copper and oxygen atoms, as well as the weaker forces that govern the arrangement of molecules in the solid state.

Analysis of Cu-O Bonding and Orbital Interactions

The bond between the copper(II) ion and the oxygen atoms of the oleate's carboxylate group is a key feature of the molecule. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can confirm the coordination between the carboxylate group and the copper ion. analis.com.myresearchgate.net The Cu-O bond lengths in the equatorial positions of the paddle-wheel structure are typically shorter than the axial Cu-O bonds, which can be an indication of the Jahn-Teller effect often observed in Cu(II) complexes. iucr.org The interaction involves the donation of a lone pair of electrons from the carboxylate oxygen to the d-orbitals of the copper ion, a fundamental concept in ligand field theory. libretexts.org The valence bond of Cu-OOCR has been identified on surfaces after the interaction of copper ions with oleic acid, indicating chemisorption. researchgate.net

Theoretical and Computational Approaches to Structural Analysis

Density Functional Theory (DFT) for Energetic and Geometrical Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For copper(II) carboxylates, DFT calculations are instrumental in determining the most stable molecular geometries and understanding the energetics of ligand binding. researchgate.net

DFT can be used to calculate the adsorption energies of oleate ligands on copper surfaces and to simulate vibrational spectra, which can then be compared with experimental data from techniques like FT-IR spectroscopy to validate the proposed coordination geometries. For instance, the calculated difference between the asymmetric and symmetric stretching frequencies of the carboxylate group (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)) can help distinguish between monodentate and bidentate coordination modes. A calculated Δν value of less than 200 cm⁻¹ is suggestive of bidentate coordination.

In the context of the dinuclear paddle-wheel structure of this compound, DFT is employed to optimize the geometry of the complex, providing key structural parameters such as the Cu-O bond lengths and the Cu(II)∙∙∙Cu(II) distance. These calculations are foundational for more detailed analyses of the bonding within the molecule. mdpi.com Studies on similar copper(II) carboxylate systems have utilized DFT to optimize the molecular geometry before conducting further analyses like QTAIM or NBO. mdpi.comnih.gov For example, in a study on a dinuclear copper(II) complex, DFT calculations at the B3LYP/6-311++G(d,p)(H,C,N,O,S)/LanL2DZ(Cu) level of theory were used to obtain the optimized theoretical structure. mdpi.com

The table below presents typical parameters that can be obtained from DFT calculations for a paddle-wheel copper(II) carboxylate complex, based on published data for analogous structures. mdpi.com

ParameterDescriptionTypical Calculated Value
Cu(II)∙∙∙Cu(II) distanceThe distance between the two copper centers in the dimer.~2.58 Å
Cu-O bond lengthThe distance between a copper ion and a coordinating oxygen atom from a carboxylate group.~1.96 - 1.97 Å
Coordination GeometryThe arrangement of atoms around the central copper ion.Distorted Octahedral / Square Pyramidal

Note: These values are based on analogous copper(II) carboxylate structures and serve as representative examples.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ). nih.gov In the study of this compound's paddle-wheel structure, QTAIM is particularly useful for characterizing the interactions between the two copper(II) centers and between the copper ions and the oxygen atoms of the oleate ligands. mdpi.com

A chemical bond is identified by the presence of a bond path between two atoms, which includes a (3, -1) bond critical point (BCP). The properties of the electron density at this BCP reveal the nature of the interaction. Key QTAIM parameters include:

Electron density (ρ(r)) at the BCP : Related to the strength of the bond. mdpi.com

Laplacian of the electron density (∇²ρ(r)) at the BCP : The sign of the Laplacian indicates the type of interaction. A negative value signifies a shared-shell interaction (covalent bond), while a positive value indicates a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction). mdpi.com

In studies of dinuclear copper(II) carboxylates with the paddle-wheel structure, QTAIM analysis has been applied to the Cu(II)∙∙∙Cu(II) and Cu-O interactions. mdpi.com The analysis of the Cu(II)∙∙∙Cu(II) interaction typically shows a positive Laplacian, classifying it as a closed-shell interaction. However, the electron density at the BCP suggests an interaction strength comparable to that of a hydrogen bond, indicating a significant, non-covalent interaction between the metal centers. The Cu-O bonds also exhibit closed-shell characteristics, which is expected for interactions between a metal cation and carboxylate oxygen atoms. mdpi.com

The following table summarizes the typical QTAIM parameters for the bonds in a paddle-wheel copper(II) carboxylate dimer, based on findings from analogous systems. mdpi.com

InteractionElectron Density (ρ(r)) [a.u.]Laplacian (∇²ρ(r)) [a.u.]Interpretation
Cu(II)∙∙∙Cu(II)~0.035PositiveClosed-shell, non-covalent interaction
Cu-O (carboxylate)~0.080PositiveClosed-shell, ionic character

Note: These values are derived from studies on analogous copper(II) carboxylate structures and are representative.

Noncovalent Interaction (NCI) and Natural Bond Orbital (NBO) Analysis

Noncovalent Interaction (NCI) Analysis

NCI analysis is a computational technique used to visualize and characterize weak, noncovalent interactions in molecular systems. jussieu.fr It is based on the electron density and its reduced density gradient (RDG). By plotting the RDG against the electron density, regions of noncovalent interaction can be identified. These interactions are then visualized as isosurfaces, colored to distinguish between attractive (e.g., hydrogen bonds, blue/green) and repulsive (e.g., steric clashes, red) interactions. jussieu.fr

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides insights into charge distribution, hybridization, and donor-acceptor (delocalization) interactions within the molecule. uni-muenchen.de

For this compound, NBO analysis helps to elucidate the nature of the bonding between the Cu(II) ions and the oleate ligands. It can quantify the natural atomic charges on the copper and oxygen atoms, revealing the degree of ionicity in the Cu-O bonds. psu.eduacs.org Furthermore, NBO analysis describes the donor-acceptor interactions between the filled lone-pair orbitals of the carboxylate oxygens (donors) and the empty valence orbitals of the Cu(II) ion (acceptor). uni-muenchen.de The energetic importance of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de

In the context of the Cu(II)∙∙∙Cu(II) interaction in paddle-wheel dimers, NBO analysis indicates that the interaction involves the overlap of lone pair orbitals on each copper cation. mdpi.com For example, a study on a similar dicopper complex showed that the interaction is formed by a lone pair on one Cu²⁺, composed primarily of a d-orbital, overlapping with an orbital on the second Cu²⁺. mdpi.com This provides a detailed orbital-level picture of the forces holding the dimer together.

Advanced Catalytic Applications and Mechanistic Research of Copper Oleate and Its Derivatives

Precursor in the Synthesis of Catalytically Active Nanomaterials

The thermal decomposition of the copper-oleate complex is a widely employed method for generating various copper-based nanocatalysts. This process allows for significant control over the size, shape, and composition of the resulting nanoparticles, which in turn dictates their catalytic performance.

Copper oleate (B1233923) is a key precursor in the synthesis of metallic copper nanoparticles (CuNPs) through thermal decomposition. orientjchem.org This method involves preparing a copper-oleate complex, often by reacting a copper salt like copper(II) chloride with sodium oleate, and then decomposing this complex in a high-boiling point solvent. orientjchem.orgnih.gov The resulting nanoparticles are often well-dispersed and exhibit a narrow size distribution. orientjchem.orgrsc.org For instance, the thermal decomposition of a Cu-oleate complex has been shown to produce well-dispersed copper nanoparticles with an average diameter of 8.9 ± 1.3 nm. orientjchem.org The oleate ligands, derived from the precursor, coat the surface of the nanoparticles, which helps protect them against air oxidation, a common issue that can diminish their catalytic activity. rsc.orgchemmethod.com The size and shape of the synthesized CuNPs can be tuned by controlling reaction parameters such as temperature and the ratio of ligands to the copper source. rsc.org

Table 1: Synthesis of Metallic Copper Nanoparticles from Copper Oleate Precursors
Precursor SystemSynthesis MethodSolvent/Capping AgentResulting Nanoparticle SizeReference
Cu-oleate complex (from CuCl₂ and sodium oleate)Thermal DecompositionPhenyl ether4 to 18 nm (spherical) orientjchem.org
Cu-oleate complexThermal DecompositionNot specified8.9 ± 1.3 nm orientjchem.org
Copper(I) chloride (CuCl(PPh₃)₃) with oleic acid ligand exchangeChemical ReductionDodecylamine (DDA) or Oleylamine (OYA)3.5 to 11 nm (spherical) rsc.org

This compound is frequently used as a precursor for the synthesis of both copper(II) oxide (CuO) and copper(I) oxide (Cu₂O) nanocatalysts. osti.govresearchgate.net When heated, the this compound complex decomposes to form metal oxide nanoparticles. researchgate.net The synthesis of Cu₂O nanocrystals, for example, can be limited by the catalytic ability of copper itself to drive the necessary esterification to produce Cu+-OH monomers, which then condense to form the nanocrystals. rsc.org However, this process can be enhanced by including a secondary catalyst. rsc.org In these syntheses, oleic acid or oleate ions often act as capping agents or surfactants, which control the growth and prevent the aggregation of the nanoparticles, leading to desired morphologies such as nano-feathers or hexagonal sheets. osti.govrsc.org The specific copper oxide phase (CuO or Cu₂O) and morphology can be controlled by adjusting reaction conditions, such as the relative amounts of oleic acid and other reagents. osti.govrsc.org For instance, oleic acid-stabilized CuO and Cu₂O nanoparticles have shown high selectivity in the methanol (B129727) oxidation reaction. osti.gov The synthesis often involves reacting a copper salt with sodium oleate to form the this compound complex in a solution containing solvents like ethanol (B145695), water, and hexane (B92381). uenr.edu.gh This waxy, greenish-blue solid complex is then isolated and used for the subsequent synthesis of the oxide nanoparticles. uenr.edu.gh

Table 2: Synthesis of Copper Oxide Nanocatalysts from this compound
Precursor SystemSynthesis MethodKey ReagentsResulting NanomaterialReference
Copper(I) acetate (B1210297), Oleic acidDecompositionTrioctylamine (reducing agent)Oleic acid-stabilized Cu₂O and CuO NPs osti.gov
Copper(II)-oleateCondensationOleyl alcohol, Group 13 cation catalyst (Al³⁺, Ga³⁺, In³⁺)Cu₂O Nanocrystals rsc.org
This compoundThermal DecompositionHeatCuO nanoparticles researchgate.net
This compoundBiphasic Solvent MethodHexane, NaOHCuO nano-feathers, mega-sheets, hexagonal sheets rsc.org
Copper(II) chloride, Sodium oleateComplex formation followed by decompositionEthanol, Water, HexaneCuO nanoparticles uenr.edu.gh

The synthesis of copper(I) sulfide (B99878) (Cu₂S) nanocrystals for catalytic applications often utilizes a copper-oleate complex as the metal precursor. mdpi.com In a typical hot-injection method, a sulfur source like 1-dodecanethiol (B93513) is injected into a hot solution of the copper-oleate complex. mdpi.com In this system, the copper-oleate provides the Cu²⁺ ions, while the oleate ions serve as crucial capping agents that control particle growth and prevent aggregation, ensuring the formation of monodispersed nanocrystals. mdpi.com Another approach is thermolysis, where a pre-prepared solid copper-oleate complex is dissolved with other reagents and heated to high temperatures. mdpi.com The reactivity of the copper precursor can be increased by forming the this compound in situ from copper acetate and oleic acid before the introduction of the sulfur source. rsc.orguni-rostock.de This increased reactivity facilitates the formation of various shapes, including hexagonal and triangular nanoprisms. rsc.orguni-rostock.de The size and shape of the resulting Cu₂S nanocrystals, which can range from small spheres to larger nanodisks, are controlled by parameters such as reaction temperature, time, and the molar ratio of the reactants. mdpi.com

Table 3: Synthesis of Copper Sulfide Nanocrystals Using this compound
Precursor SystemSynthesis MethodKey ReagentsResulting Nanomaterial & Size/ShapeReference
Copper-oleate complexHot Injection1-dodecanethiol (DDT), 1-octadecene (B91540) (ODE)Spheres (3.2 nm) to nanodisks (~20 nm diameter) mdpi.com
Copper-oleate complexThermolysisOleylamine, Dodecanethiol7 nm to 19 nm nanocrystals mdpi.com
This compound (from copper acetate and oleic acid)Hot InjectionOleylamine, Sulfur/Oleylamine solutionHexagonal and triangular nanoprisms (up to 63 nm) rsc.orguni-rostock.de

This compound and similar copper-carboxylate structures are integral to the development of copper-based Metal-Organic Frameworks (MOFs) that function as effective catalysts. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.org Copper-containing MOFs, often synthesized using carboxylate ligands like 1,3,5-benzenetricarboxylate (BTC), have demonstrated high catalytic activity in various organic reactions, including the oxidation of alcohols and the epoxidation of olefins. researchgate.netstandard.ac.ir The copper centers within the MOF structure act as the catalytically active sites. researchgate.net Furthermore, these copper MOFs can serve as precursors themselves for other types of catalysts. rsc.org For example, a Cu-MOF can be thermally treated to produce a Cu@CuₓO core@shell structure, which has shown enhanced performance in the electrochemical reduction of CO₂ to ethylene (B1197577). rsc.org Similarly, heating a copper-BTC MOF can yield copper oxide nanoparticles embedded within a carbon matrix, creating a composite material with uniform particle distribution. ajchem-a.com The use of copper precursors with specific ligands, analogous to this compound, allows for the creation of MOFs with tailored porosity and active sites for specific catalytic applications. standard.ac.ir

Beyond its role as a precursor, this compound and related complexes can participate directly in catalytic cycles for organic reactions.

The synthesis of copper oxide nanocrystals from a copper(II)-oleate precursor in oleyl alcohol is driven by the system's ability to catalyze esterification. rsc.org In this process, the copper complex catalyzes the reaction between oleic acid and oleyl alcohol to produce oleyl oleate. rsc.org This reaction is a critical step as it generates the M-OH (metal-hydroxide) monomers necessary for subsequent condensation into metal oxide nanocrystals. rsc.org However, research indicates that the synthesis of Cu₂O nanocrystals via this pathway is often limited by the inherent catalytic ability of the copper species to efficiently drive this esterification. rsc.org To overcome this limitation, more effective esterification catalysts, such as group 13 cations (Al³⁺, Ga³⁺, In³⁺), can be introduced into the system. rsc.org These co-catalysts drive the esterification to produce M³⁺-OH species, which then undergo a transmetallation of the hydroxide (B78521) ligand to the copper-oleate, generating the Cu⁺-OH monomers required for Cu₂O condensation. rsc.org Other studies have also explored copper-based catalysts for the esterification of fatty acids, such as oleic acid with methanol, to produce biodiesel, demonstrating the broader applicability of copper's catalytic role in ester formation. jst.go.jpgumed.edu.plaip.org

Catalytic Roles in Organic Synthesis and Transformations

Radical Reaction Pathways and C-C Bond Cleavage

Copper-catalyzed reactions are instrumental in promoting radical reaction pathways that can lead to the cleavage of carbon-carbon (C-C) bonds. This capability is particularly relevant in the functionalization of complex organic molecules. The process is often initiated by an electron transfer from a copper species to a substrate, generating a radical intermediate. abiosus.org For instance, in reactions involving unsaturated fatty compounds, copper can initiate the addition of α-halocarboxylic acid esters. abiosus.org This process proceeds through a radical mechanism where an electrophilic radical, formed after the cleavage of the halide, adds to the electron-rich double bond of an alkene. abiosus.org

Transition-metal-catalyzed C-C bond cleavage offers a novel mode of reactivity in organic synthesis. scirp.org While methods involving strained ring release, aromatization, or chelation assistance are known, the activation of unstrained C-C bonds is more challenging. scirp.orgnih.gov Research has shown that unstrained allylic C-C bonds can be cleaved using α-radicals in the presence of a copper catalyst to form new C(sp³)–C(sp³) bonds. nih.gov

In a different approach, copper(I) catalysis under anaerobic conditions has been used for the regioselective, thermodynamically less favorable C-C bond cleavage of cycloketone oxime esters. nih.gov This reaction proceeds via an iminyl radical mechanism, leading to a cascade that forms 2-cyanoalkyl-aminothiophene derivatives. nih.gov Furthermore, copper(II)-substituted polyoxometalates have been employed for the aerobic carbon-carbon bond cleavage of linear di-substituted alkenes, yielding aldehydes or ketones. acs.orgnih.gov In a notable example, methyl oleate, a biorenewable substrate, was converted to methyl 8-formyloctanoate and nonanal (B32974) with high yield. acs.orgnih.gov The catalytic cycle involves the Cu-NO₂-substituted polyoxometalates acting as oxygen donors. acs.orgnih.gov Simple copper(II) complexes have also demonstrated the ability to catalyze the oxidative cleavage of terminal olefins to aldehydes with high selectivity. researchgate.net

Amide Formation and Transamidation Reactions

Copper catalysis is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of amides. beilstein-journals.org The amide functional group is a cornerstone in chemistry and biology, and developing efficient synthetic routes is of paramount importance. beilstein-journals.org Copper-catalyzed methods provide an alternative to traditional amide synthesis, such as the direct amidation of carboxylic acids or nitrile hydrolysis. beilstein-journals.org

Recent advancements have focused on direct C-H amidation, which represents a more atom- and step-economical approach. beilstein-journals.org Copper catalysts have been successfully employed in the amidation of various C-H bonds, including those in alkynes, arenes, and heterocycles. beilstein-journals.org For example, CuCl₂ can catalyze the amidation of alkynyl C-H bonds with lactams, imides, carbamates, and sulfonamides using molecular oxygen as the oxidant. beilstein-journals.org Heterogeneous catalysts like Cu(OH)₂ and Cu₂(BDC)₂(BPY) have also proven effective for these transformations under air. beilstein-journals.org

Transamidation, the exchange of an amine group in an amide, is another critical reaction where copper catalysts have shown significant promise. While transamidation of activated amides is relatively straightforward, the reaction with unactivated aliphatic amides has been a persistent challenge. rsc.org A recently developed method utilizes a copper catalyst with chlorotrimethylsilane (B32843) as an additive to achieve the transamidation of unactivated aliphatic amides under solvent-free conditions. rsc.org This approach has also been extended to synthesize 2-substituted benzoxazoles and benzothiazoles through selective N–C(O) cleavage and O–C(O) formation. rsc.org In another innovative strategy, a copper catalyst enables the simultaneous activation of α-C-H and C-N bonds in unactivated secondary amides. nih.govresearchgate.net This process, using air as the oxidant, leads to the synthesis of α-ketoamides or α-ketoesters and is believed to proceed through a radical α-oxygenation followed by transamidation, facilitated by a six-membered N,O-chelation. nih.govresearchgate.net

Selective Hydrogenation Processes

Copper-based catalysts are widely recognized for their efficacy in selective hydrogenation reactions, offering a cost-effective alternative to precious metal catalysts like palladium. bohrium.comchinesechemsoc.org They are particularly valuable in processes where specific functional groups must be reduced while preserving others. For instance, in the food and chemical industries, the selective hydrogenation of vegetable oils is crucial for modifying their physical properties and improving their stability. mdpi.comrepec.org

The primary goal in the hydrogenation of edible oils is often to maximize the content of monounsaturated fatty acids, such as oleic acid (C18:1), while minimizing the formation of saturated fatty acids (like stearic acid) and trans isomers. mdpi.comrepec.orgresearchgate.net Copper catalysts exhibit a remarkable selectivity for the hydrogenation of polyunsaturated fatty acids (containing methylene-interrupted double bonds) to monounsaturated ones, after which the reaction effectively stops. researchgate.net This high selectivity is a key advantage over nickel-based catalysts. researchgate.net

New copper-based catalysts supported on materials like amorphous silica (B1680970) have been developed to enhance the selective hydrogenation of vegetable oils. mdpi.comrepec.org Synthesis methods such as hydrolysis precipitation and ammonia-evaporation have been employed to create catalysts with high copper surface area and dispersion, which are crucial for activity. mdpi.com For example, a Cu-silica catalyst prepared by hydrolysis precipitation achieved high conversions of linolenic acid (C18:3) and linoleic acid (C18:2) with good selectivity towards oleic acid production. mdpi.comrepec.org The performance of these catalysts is influenced by factors such as copper loading and reaction temperature. mdpi.com

Beyond oils and fats, copper catalysts are used for the selective hydrogenation of other organic compounds. This includes the conversion of furfural (B47365) to furfuryl alcohol and 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF), a valuable monomer for biodegradable polymers. google.commdpi.com The catalyst's activity and stability in these reactions are dependent on the copper particle size and the nature of the support material, with smaller, highly dispersed nanoparticles generally showing superior performance. mdpi.com

Catalyst SystemSubstrateKey Product(s)Selectivity/ConversionReference
HP Cu-silicaVegetable OilOleic Acid (C18:1)90% C18:3 conversion, 80% C18:2 conversion mdpi.comrepec.org
Cu/SiO₂-PD5-Hydroxymethylfurfural (HMF)2,5-Bis(hydroxymethyl)furan (BHMF)>96% selectivity to BHMF, ~90% yield mdpi.com
Copper ChromateSoybean OilLiquid products down to -15 °CSelectivity depends on pressure mdpi.com
Cu₁/AlPhenylacetyleneStyrene>91% selectivity to alkenes chinesechemsoc.org

Application in Hydrocarbon Processing and Energy-Related Catalysis

Catalytic Aquathermolysis of Heavy Crude Oil

Aquathermolysis refers to the chemical reactions that occur between heavy crude oil and steam at high temperatures, typically under reservoir conditions. ecotert.com This process, especially when enhanced by catalysts, is a promising technology for in-situ upgrading of heavy oil, aiming to reduce its viscosity and improve its flow properties. ecotert.comresearchgate.netacs.org Oil-soluble catalysts, such as this compound, are particularly effective because they can intimately mix with the oil phase, leading to higher catalytic efficiency compared to water-soluble or solid catalysts. researchgate.netresearchgate.netresearchgate.net

When used in aquathermolysis, this compound decomposes at elevated temperatures (e.g., 250-300 °C) to form catalytically active species in-situ. researchgate.netresearchgate.net These species, which can include copper oxides, sulfides, or even metallic copper nanoparticles, play a crucial role in breaking down the complex, high-molecular-weight components of heavy oil, such as asphaltenes and resins. researchgate.netresearchgate.netkpfu.ru The primary mechanism involves the cleavage of weak chemical bonds, particularly C-S bonds, which are considered to trigger subsequent cracking, hydrogenation, and desulfurization reactions. researchgate.netmdpi.com The presence of water (steam) provides a source of hydrogen, which helps to stabilize the resulting smaller molecules and prevent their repolymerization into heavy fractions. mdpi.com

Studies have demonstrated the significant impact of this compound and related copper carboxylates on heavy oil properties. For example, at 300 °C, this compound has been shown to reduce the viscosity of heavy crude oil by over 50%. researchgate.net This viscosity reduction is accompanied by a desirable shift in the oil's composition, characterized by an increase in the content of lighter saturated hydrocarbons (especially C10-C20 alkanes) and a decrease in the asphaltene and resin content. acs.orgresearchgate.net

Table: Effect of this compound on Heavy Oil Aquathermolysis

Parameter Condition Result Reference
Viscosity Reduction 300 °C, 24 h 50.31% researchgate.net
Saturates Content 300 °C, 24 h Increased from 29.4% to 41.12% researchgate.net
Asphaltene/Resin Content 300 °C, 24 h Significantly reduced researchgate.net

Thermocatalytic Processes for Oil Refining and Natural Gas Cracking

Thermocatalytic processes combine heat and a catalyst to accelerate and direct chemical reactions, a cornerstone of the petrochemical industry. candcs.de Catalytic cracking, a key refinery process, breaks down large, low-demand hydrocarbon molecules into smaller, more valuable ones like gasoline and diesel components. candcs.desavemyexams.com This is typically achieved at high temperatures (e.g., 600-700 °C) over a catalyst, such as aluminum oxide. savemyexams.com

Oil-soluble precursors like this compound are valuable in these high-temperature applications. Upon heating, this compound decomposes to generate highly dispersed copper oxide (CuO) nanoparticles. researchgate.net These in-situ formed nanoparticles are effective catalysts for the cracking of hydrocarbons. researchgate.net For instance, CuO nanoparticles have been used as catalysts in the hydrothermal cracking of heavy oil, leading to significant viscosity reduction and the conversion of asphaltenes into lighter components. mdpi.com The addition of nano-sized copper(II) oxide has also been shown to increase the yield of gas during the cracking of natural bitumen, indicating its role in promoting the breakdown of heavy hydrocarbon structures. uctm.edu

The catalytic activity of copper compounds in these processes is linked to their ability to facilitate the cleavage of C-C and C-S bonds within the hydrocarbon molecules. mdpi.com Density functional theory (DFT) studies suggest that transition metal ions like Cu²⁺ exhibit high catalytic activity in the degradation of sulfur-containing heavy oil compounds. mdpi.com The use of copper-based catalysts in thermocatalytic processes can therefore lead to not only a reduction in viscosity but also an upgrading of the oil quality through desulfurization and an increase in the proportion of light fractions. kpfu.rukpfu.ru

Catalysis in Methanol Synthesis and Oxidation Reactions (e.g., Water-Gas Shift Reaction)

Copper-based catalysts are indispensable in several large-scale industrial processes related to methanol and hydrogen production, most notably the low-temperature water-gas shift (WGS) reaction and methanol synthesis. mdpi.comwikipedia.org The WGS reaction (CO + H₂O ⇌ CO₂ + H₂) is a critical step in producing high-purity hydrogen from syngas by converting carbon monoxide. mdpi.com

Commercial low-temperature WGS catalysts are typically composed of copper oxide, zinc oxide, and alumina (B75360) (Cu/ZnO/Al₂O₃). wikipedia.orgmdpi.com In this system, CuO is the active catalytic species, while ZnO provides structural support and protects the copper from sulfur poisoning, and Al₂O₃ acts as a stabilizer to prevent sintering and maintain surface area. wikipedia.org The reaction is structure-sensitive, meaning the catalytic activity is highly dependent on the size and shape of the copper particles. mdpi.comacs.org Highly dispersed copper nanoparticles are generally more active. aidic.it

The mechanism of the WGS reaction on copper catalysts is a subject of ongoing research, with two main proposed pathways: an associative mechanism and a redox mechanism. wikipedia.orgacs.org In the redox mechanism, the copper surface is transiently oxidized and reduced; CO is oxidized to CO₂ by an oxygen species from the catalyst or from water dissociation, and the resulting vacancy is refilled by the dissociation of another water molecule to produce H₂. mdpi.com The dissociation of water is often considered the rate-determining step. acs.org

While this compound itself is not directly used in these gas-phase heterogeneous catalytic systems, its decomposition to form active copper or copper oxide species is a relevant principle. The fundamental catalytic properties of copper that make it effective for the WGS reaction—its ability to facilitate water dissociation and CO oxidation—are the same properties leveraged in other catalytic applications where this compound might serve as a precursor. mdpi.com

Table: Key Features of Copper-Based WGS Catalysts

Catalyst Component Function Operating Temperature Key Characteristic Reference
Copper Oxide (CuO) Active Catalytic Species 200–250 °C Active for CO conversion wikipedia.org
Zinc Oxide (ZnO) Structural Support, Sulfur Poisoning Prevention 200–250 °C Stabilizes Cu dispersion wikipedia.org

Electrocatalysis and Photocatalysis Mediated by this compound Derivatives

This compound serves as a critical precursor in the synthesis of advanced catalytic materials for both electrocatalysis and photocatalysis. Its primary role is often as a starting material for the creation of well-defined copper-based nanoparticles, where the oleate ligand provides crucial control over particle size, morphology, and stability. acs.org The versatile oxidation states of copper (Cu⁰, Cu¹⁺, Cu²⁺) allow materials derived from it to participate in a wide array of catalytic reactions through various electron transfer pathways. acs.orgrsc.org

In electrocatalysis, derivatives formed from this compound, such as oleic acid (OA)-stabilized copper oxide nanoparticles (NPs), have demonstrated significant improvements in product selectivity compared to their bulk counterparts. rsc.org For instance, in the electrocatalytic methanol oxidation reaction, OA-stabilized CuO NPs show near-total selectivity for formaldehyde (B43269) (HCOH) formation (99.97%), a stark contrast to bulk copper oxides which exclusively produce CO₂. rsc.org Research indicates that the oleic acid ligands are not merely passive stabilizers; they actively influence the surface chemistry of the catalyst. rsc.org By preventing the formation of mixed oxide/hydroxide layers and protecting the nanoparticles from dissolution at anodic potentials, the oleate ligands sustain the specific reactive sites necessary for selective catalysis. rsc.org This protective mechanism ensures the persistence of adjacent O and Cu atoms on the catalyst surface, a configuration that promotes the desired reaction pathway. rsc.org

The table below summarizes the enhanced selectivity observed in electrocatalytic reactions using oleic acid-stabilized copper oxide nanoparticles.

CatalystReactionProduct SelectivityReference
OA-stabilized Cu₂O NPsMethanol Oxidation88% HCOH rsc.org
OA-stabilized CuO NPsMethanol Oxidation99.97% HCOH rsc.org
Bulk Cu OxidesMethanol Oxidation100% CO₂ rsc.org
OA-stabilized Cu₂O NPsCO₂ ReductionImproved CO/H₂ ratio (7.6x vs. non-stabilized) rsc.org

In the realm of photocatalysis, this compound is similarly employed as a precursor to generate photocatalytically active materials, including copper sulfides and chalcopyrite-type nanocrystals. rsc.orgchemrxiv.org The use of oleic acid as a capping agent during synthesis allows for the production of monodisperse nanocrystals with tunable sizes and crystalline structures. rsc.org These copper-based materials are attractive, cost-effective alternatives to precious metal catalysts (like Ru or Ir) for applications such as atom transfer radical addition (ATRA) reactions and other organic syntheses driven by visible light. nsf.govnsf.gov The dynamic nature of copper complexes allows for facile ligand exchange, opening up unique reaction pathways within their inner coordination sphere. nsf.gov

Fundamental Mechanistic Investigations of Catalytic Cycles

Recent mechanistic studies have unveiled that transmetallation is a key process in the formation of certain copper-based catalysts from this compound precursors. rsc.orgchemrxiv.org Specifically, in the synthesis of copper(I) oxide (Cu₂O) nanocrystals, the catalytic ability of copper itself to drive the necessary esterification reaction to form reactive monomers is limited. rsc.orgchemrxiv.org

A novel and more efficient route involves the use of a secondary catalyst, such as a Group 13 metal oleate (e.g., Al³⁺, Ga³⁺, or In³⁺ oleate), to facilitate a transmetallation step. rsc.orgnih.gov The mechanism proceeds as follows:

The highly reactive Group 13 cation (M³⁺) first catalyzes the esterification of oleyl alcohol with oleic acid, efficiently producing a metal hydroxide species (M³⁺-OH). rsc.orgchemrxiv.org

This M³⁺-OH species then undergoes a transmetallation reaction with the copper(I)-oleate complex present in the solution. rsc.org

During transmetallation, the hydroxide ligand is transferred from the Group 13 metal to the copper center, generating a crucial copper-hydroxide monomer (Cu⁺-OH). rsc.orgrsc.org

This transmetallation pathway effectively bypasses the kinetically slow, copper-catalyzed route, leading to the efficient generation of the necessary Cu⁺-OH monomers for nanocrystal growth. chemrxiv.org Spectroscopic monitoring has confirmed that the Group 13 catalysts drive the esterification, which is followed by the consumption of the this compound precursor as the hydroxide ligands are transferred. rsc.orgnih.gov Gallium(III) has been identified as a particularly effective "goldilocks" catalyst due to its rapid transmetallation kinetics with Cu⁺-oleate, resulting in smaller and more uniform Cu₂O nanocrystals. rsc.orgchemrxiv.org

The generation of specific reactive intermediates is fundamental to the catalytic cycle, and the Cu⁺-OH monomer stands out as a pivotal species in the synthesis of Cu₂O nanocrystal catalysts from this compound. rsc.orgchemrxiv.org As detailed through the transmetallation mechanism, the formation of these Cu⁺-OH monomers is the rate-limiting step that is significantly accelerated by the presence of a secondary Group 13 Lewis acid catalyst. chemrxiv.orgnsf.gov

Once generated, the role of the Cu⁺-OH reactive intermediate is straightforward and critical: it serves as the fundamental building block for the catalyst itself. rsc.org These monomers are highly reactive and undergo rapid condensation, a process where they combine and eliminate water, to nucleate and grow into solid Cu₂O nanocrystals. rsc.orgchemrxiv.org The efficiency of Cu⁺-OH generation directly controls the yield and morphology of the final catalytic material. rsc.org In the absence of a more effective M³⁺ catalyst, a similar process can occur where water acts as the hydroxide source to generate Cu⁺-OH, but this pathway is significantly less efficient. rsc.orgchemrxiv.org

While Cu⁺-OH monomers are key in the formation of oxide catalysts, other catalytic cycles involving copper can feature different intermediates. For example, in certain C-H activation reactions, copper(II) enolates have been proposed as key intermediates that capture alkyl radicals. chemrxiv.org The ability of copper to stabilize various intermediates across multiple oxidation states is central to its broad catalytic utility. numberanalytics.com

Understanding catalyst performance requires atomic-level insights into both activation and deactivation pathways. For catalysts derived from this compound, activation often involves an in-situ transformation of the precursor into the catalytically active phase. For example, under thermal conditions, this compound can decompose to form highly active nanoparticles of copper oxides and copper sulfides. researchgate.net More advanced studies have revealed dynamic activation processes on the catalyst surface during a reaction. During the electrocatalytic reduction of CO₂, in-situ transmission electron microscopy has shown that the copper catalyst surface undergoes structural changes, forming an intermediate amorphous-like phase. digitellinc.com The dynamic propagation of this phase leads to a roughening of the crystal surface, which in turn enhances C-C coupling and the formation of multi-carbon products. digitellinc.com

Conversely, deactivation mechanisms limit the catalyst's lifespan and performance. A primary deactivation pathway for copper electrocatalysts is a dissolution and selective redeposition mechanism. rsc.org This process, confirmed by the detection of dissolved copper species during electrolysis, involves a dynamic equilibrium where copper dissolves from the catalyst surface and then redeposits. rsc.orgchemrxiv.org Crucially, this redeposition appears to be biased towards less active sites on the catalyst, which may have lower coverage by reaction intermediates. rsc.orgchemrxiv.org This gradual but persistent restructuring leads to the growth of less-active surfaces at the expense of more-active ones, causing a shift in product selectivity, such as favoring the hydrogen evolution reaction over CO₂ reduction. chemrxiv.org

The presence of stabilizing ligands, such as the oleate from the original precursor, can play a significant role in mitigating deactivation. As noted in electrocatalytic methanol oxidation, oleic acid ligands can protect the nanoparticle surface from dissolution, thereby preserving the active sites and enhancing catalyst stability and selectivity. rsc.org In other systems, deactivation can occur through surface poisoning, where reactants, intermediates, or impurities from the reaction medium adsorb onto and block active sites. acs.org

Reactivity, Stability, and Chemical Transformation Studies

Oxidation and Reduction Chemistry of Copper Oleate (B1233923)

Copper oleate demonstrates versatile reactivity through both oxidation and reduction pathways, leading to the formation of different copper-based materials.

Oxidation: The compound can be oxidized to yield copper oxide species. nih.govnih.gov This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or molecular oxygen. nih.govnih.gov The oxidation process is relevant in contexts such as the catalytic oxidation of lipids, where copper complexes can participate in the decomposition of both primary hydroperoxides and secondary oxidation products like α,β-unsaturated carbonyl compounds. wikipedia.org In studies involving the catalytic oxidation of ethyl oleate in the presence of copper(II) complexes, the activation energies for the formation and decay of lipid peroxidation products were determined to be (71±1) kJ/mol and (58±1) kJ/mol, respectively. wikipedia.org

Reduction: Conversely, this compound can be reduced to produce metallic copper nanoparticles. nih.govnih.gov This reduction is typically carried out using reducing agents like sodium borohydride (B1222165) or hydrazine. nih.govnih.gov This reaction is a key method for synthesizing copper nanoparticles, where the oleate component can also act as a stabilizing agent, preventing the nanoparticles from oxidizing.

The primary products of these reactions are summarized below:

From Oxidation: Copper oxide species nih.govnih.gov

From Reduction: Metallic copper nanoparticles nih.govnih.gov

Ligand Exchange and Substitution Reactions

The oleate ligand in the this compound complex can be replaced by other ligands through substitution or exchange reactions. nih.govnih.gov The principles governing these reactions are well-understood from the broader chemistry of copper(II) complexes. In aqueous solutions, copper(II) ions exist as the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which has a characteristic blue color. scribd.comnih.gov

Ligand substitution reactions often result in a change in the coordination number and geometry of the copper center, frequently accompanied by a distinct color change. nih.gov

Reaction with Hydroxide (B78521): The partial substitution of water ligands with hydroxide (OH⁻) ions leads to the formation of a light blue precipitate. scribd.comnih.gov

Reaction with Ammonia (B1221849): When ammonia (NH₃) is added, a partial substitution can occur, initially forming a pale blue precipitate which then dissolves in excess ammonia to form a deep blue solution. scribd.comnih.gov

Reaction with Chloride: The addition of concentrated hydrochloric acid can cause the substitution of water ligands with chloride (Cl⁻) ions, forming the tetrachlorocuprate(II) ion, [CuCl₄]²⁻. nih.govnih.gov This change involves a shift from an octahedral to a tetrahedral geometry and a color change from blue to green or yellow-green. nih.govnih.gov

These examples with aqueous copper(II) ions illustrate the types of ligand exchange reactions that are possible for the copper center in this compound under specific conditions, leading to modified copper complexes with different ligands. nih.gov

Thermal Stability and Decomposition Kinetics

Thermogravimetric analysis (TGA) reveals that copper soaps, including those derived from oils rich in oleic acid, undergo thermal degradation in a stepwise manner. nih.gov The decomposition process for copper soaps derived from edible oils generally occurs in three main stages within a temperature range of 200°C to 550°C (473K to 823K). nih.govdsmz.de

The decomposition corresponds to the different types of fatty acid components present:

First Step (approx. 200°C - 350°C / 473K - 623K): This stage involves the decomposition of polyunsaturated fatty acids. nih.gov

Second Step (approx. 320°C - 460°C / 573K - 733K): This corresponds to the decomposition of monounsaturated fatty acids, such as oleic acid. nih.gov

Third Step (approx. 450°C - 550°C / 723K - 823K): This final major step is attributed to the decomposition of saturated fatty acids. dsmz.de

The final residue remaining after these decomposition steps is cupric oxide (CuO). nih.govdsmz.de The presence of other ligands can influence thermal stability; for instance, complexes of copper soaps with urea (B33335) or 2-amino,6-chloro benzothiazole (B30560) have been shown to have higher thermal stability than the soaps alone, with their decomposition beginning at higher temperatures. nih.govdsmz.de

Table 1: Thermal Decomposition Stages of Copper Soaps

Decomposition StageApproximate Temperature Range (°C)Approximate Temperature Range (K)Corresponding Fatty Acid Component
First Stage200 - 350473 - 623Polyunsaturated
Second Stage320 - 460573 - 733Monounsaturated (e.g., Oleic Acid)
Third Stage450 - 550723 - 823Saturated

Interfacial Interactions and Adsorption Phenomena of Oleate

The oleate ligand exhibits complex interfacial behaviors, which are crucial in applications like mineral flotation. nih.gov Studies on the adsorption of oleate onto mineral surfaces provide insight into these phenomena.

When oleate adsorbs on apatite, a calcium phosphate (B84403) mineral, it can form a monolayer where the carboxylate groups adopt two different conformations. nih.gov This suggests that the oleate molecules in this initial layer are binding to two distinct types of calcium sites present in equal amounts on the mineral's surface. nih.gov

The interaction of oleate with fluorite (calcium fluoride) demonstrates a strong dependence on the oleate concentration in the aqueous solution. nih.gov Three distinct regions of adsorption have been identified:

Dilute Solutions (< 10⁻⁵ M): A steady state is reached where the surface coverage does not exceed about 0.3 of a statistical monolayer. nih.gov

Intermediate Concentrations (10⁻⁵ to 10⁻⁴ M): This region shows the most dynamic interactions, with the amount of adsorbed oleate reaching a maximum that can be as high as 20 statistical monolayers. nih.gov

Higher Concentrations: The specific interactions at even higher concentrations continue to be a subject of study.

These findings highlight that the adsorption of oleate is not a simple monolayer formation but can involve complex, multilayer structures depending on the substrate and solution conditions. nih.gov

Compound Information

Table 2: List of Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 6436661
Copper 23978
Copper(II) oxide / Cupric oxide 14829
Oleic acid 445639
Hydrogen peroxide 784
Oxygen 977
Sodium borohydride 4311764
Hydrazine 9321
Water 962
Ammonia 222
Chloride 312

Future Research Directions and Emerging Methodologies

Development of Novel Heterogeneous and Homogeneous Catalytic Systems

The versatility of copper oleate (B1233923) as a precursor and catalyst is driving research into novel catalytic systems for a variety of applications.

In homogeneous catalysis , copper oleate has demonstrated potential in hydrogenation reactions. For instance, its use in combination with cadmium oleate as a metal soap catalyst promotes the formation of oleyl alcohol from the hydrogenation of oleic acid. bch.ro Future work in this area could focus on optimizing reaction conditions and exploring other synergistic metal oleate combinations to control product selectivity in the hydrogenation of fatty acids and their esters.

In the realm of heterogeneous catalysis , this compound is a key precursor for synthesizing copper-based nanoparticles with tailored properties. acs.orgchemmethod.com These nanoparticles are integral to a wide range of catalytic processes. For example, copper nanoparticles supported on materials like silica (B1680970) are being investigated for the selective hydrogenation of vegetable oils to produce valuable chemicals like oleic acid. mdpi.com Research is also directed towards creating novel nanocomposites, such as copper-hydroxyapatite/silica@carbon materials, for applications like Fenton-like oxidation of environmental pollutants. dntb.gov.ua The development of catalysts from waste materials, such as using copper-based catalysts derived from waste printed circuit boards for dye discoloration, represents a growing trend in sustainable chemistry. dntb.gov.ua

A significant area of future research lies in the development of catalysts for upgrading heavy crude oil. researchgate.netresearchgate.net Oil-soluble copper-based catalysts, including this compound, have shown promise in reducing viscosity and improving the quality of heavy oil through aquathermolysis. researchgate.netresearchgate.net Future studies will likely focus on optimizing the organic ligands and reaction conditions to enhance catalytic performance and durability. researchgate.net

The exploration of bimetallic and alloyed catalysts containing copper is another promising direction. For example, the addition of copper to nickel catalysts has been shown to improve dispersion, reduce coke formation, and increase catalytic activity in the pyrolysis of oleic acid. mdpi.com

The following table summarizes key research findings in the development of novel catalytic systems involving this compound.

Catalyst SystemApplicationKey Findings
This compound / Cadmium oleateHomogeneous hydrogenation of oleic acidPromotes formation of oleyl alcohol. bch.ro
Copper nanoparticles (from this compound)Heterogeneous catalysisVersatile precursor for various catalytic applications. acs.org
Copper on SilicaSelective hydrogenation of vegetable oilsProduces oleic acid; performance linked to copper dispersion. mdpi.com
Copper-based nanocompositesFenton-like oxidationEffective for degrading environmental pollutants. dntb.gov.ua
Oil-soluble copper catalystsHeavy oil upgradingReduces viscosity and improves oil quality. researchgate.netresearchgate.net
Copper-Nickel bimetallic catalystsPyrolysis of oleic acidCopper enhances activity and reduces deactivation. mdpi.com

In-Situ and Operando Spectroscopic Characterization for Reaction Monitoring

To unravel the intricate mechanisms of this compound-involved reactions, researchers are increasingly turning to in-situ and operando spectroscopic techniques. These powerful methods allow for the real-time observation of catalysts under actual reaction conditions, providing invaluable insights into their dynamic structural and chemical transformations. rsc.org

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD) have been employed to monitor the transformation of oil-soluble catalysts like this compound during processes like heavy oil upgrading. researchgate.net These studies have revealed that this compound decomposes in-situ to form catalytically active species such as copper oxides and sulfides. researchgate.netresearchgate.net Similarly, in the synthesis of copper oxide (CuO) nanostructures from this compound, operando UV-Vis-DRS & PL have been used to confirm the role of structural defects in CO2 sensing. rsc.org

For electrocatalytic reactions, the combination of in-situ Raman spectroscopy and FTIR has been instrumental in understanding how oleic acid ligands on copper oxide nanoparticles influence product selectivity during CO2 reduction. osti.gov These studies have shown that the ligands help to sustain reactive surface sites. osti.gov Furthermore, operando Transmission Electron Microscopy (TEM) combined with online mass spectrometry provides a powerful tool to observe the structural evolution of copper catalysts during reactions like ethylene (B1197577) oxidation, correlating catalyst structure with activity and selectivity in real-time. nih.gov

Future research will likely focus on developing integrated in-situ spectroscopic techniques to obtain a more comprehensive picture of the catalytic cycle. rsc.org This could involve combining multiple spectroscopic and microscopic methods to simultaneously probe the geometric structure, electronic properties, and surface intermediates of copper-based catalysts derived from this compound. The use of advanced techniques like operando X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (EC-STM) will continue to shed light on the dynamic interfacial processes of copper catalysts. chemrxiv.org

Advanced Computational Modeling for Predictive Catalyst Design

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalytic systems at the atomic level. acs.org In the context of copper-based catalysts, which are often derived from precursors like this compound, computational modeling offers a pathway to rationally design catalysts with enhanced activity and selectivity. nih.gov

For instance, DFT calculations can be used to investigate the reaction mechanisms of catalytic processes. In the electroreduction of CO2 on copper surfaces, theoretical simulations have been used to explore the energy barriers for different reaction pathways, such as the formation of ethylene versus ethanol (B145695). utoronto.ca These models can predict how modifications to the catalyst structure, like the introduction of vacancies or subsurface atoms, can steer the selectivity towards desired products. utoronto.ca

Kinetic modeling is another powerful computational approach. By developing kinetic models based on experimental data, researchers can predict the performance of a catalytic system under different reaction conditions. acs.org For example, a kinetic model was developed for the aquathermolysis of heavy crude oil using a this compound catalyst, allowing for the prediction of product yields. acs.org Similarly, computational simulation has been used to model the esterification of oleic acid in a plug flow reactor, optimizing reaction parameters for maximum conversion. bibliotekanauki.pl

The future of computational modeling in this field lies in multiscale modeling approaches that bridge the gap from atomistic-level insights to macroscopic reactor performance. nih.gov This involves coupling DFT calculations with kinetic Monte Carlo (KMC) or microkinetic (MK) models, and further integrating these with computational fluid dynamics (CFD) simulations. nih.gov Such comprehensive models will provide a more holistic understanding of the catalytic process and accelerate the predictive design of novel copper-based catalysts.

Rational Design of Hybrid and Composite Materials Based on this compound

The rational design of hybrid and composite materials using this compound as a precursor is a burgeoning area of research, aiming to create advanced materials with synergistic properties and enhanced functionalities. This compound's role as a versatile building block allows for its integration into a variety of matrices, leading to materials with applications in catalysis, electronics, and environmental remediation.

One key area is the synthesis of nanoparticle-based hybrid materials . This compound is a common precursor for the thermal decomposition synthesis of copper nanoparticles (Cu NPs). acs.org These Cu NPs can then be incorporated into various supports to create hybrid catalysts with improved stability and activity. For example, Cu NPs supported on zinc oxide have shown significantly enhanced catalytic activity for the hydrogen evolution reaction. acs.org Future research will focus on controlling the size, shape, and dispersion of Cu NPs derived from this compound on different support materials to optimize their catalytic performance.

Another promising direction is the creation of copper sulfide-based hybrid nanostructures . In these syntheses, this compound can react with a sulfur source to form copper sulfide (B99878) (Cu2S) seeds, which can then act as templates for the growth of other semiconductor materials. rsc.org This approach has been used to create hybrid nanocrystals such as CuInS2, Cu2ZnSnS4, and CdS, where the final morphology and crystal structure are influenced by the initial copper sulfide seed. rsc.org

Furthermore, this compound can be used to create composite materials for environmental applications . For instance, silica-based hybrid materials functionalized with polymers have been developed for the simultaneous adsorption of copper ions and sodium oleate from wastewater, addressing pollution from mineral processing. mdpi.com The design of such multifunctional adsorbents with high capacity and selectivity is an important area for future investigation.

The development of conductive hybrid films is another exciting application. Copper-complex inks, which can be prepared from copper salts like this compound, are being explored for creating flexible electrodes. mdpi.com By combining these inks with materials like single-walled carbon nanotubes (SWCNTs), researchers can fabricate hybrid films with high electrical conductivity and mechanical stability, suitable for applications in flexible electronics. mdpi.com

Strategies for Modulating Catalytic Activity and Selectivity

Controlling the activity and selectivity of catalysts derived from this compound is paramount for their practical application. Researchers are exploring various strategies at the molecular and material level to fine-tune the performance of these catalytic systems.

A primary strategy involves the modification of the catalyst's chemical composition and structure . The use of bimetallic systems is a well-established approach. For example, in the hydrogenation of methyl oleate, the addition of cadmium to a copper chromite catalyst enhances the selective formation of oleyl alcohol. bch.ro Similarly, the addition of copper to nickel catalysts used in the pyrolysis of oleic acid can suppress deactivation and improve catalytic activity. mdpi.com

The nature of the support material also plays a crucial role in heterogeneous catalysis. For instance, in the selective hydrogenation of vegetable oils, the dispersion of copper on a silica support and the porous structure of the support itself significantly influence activity and selectivity. mdpi.com The acidity and basicity of the support can also be tailored to promote specific reaction pathways. mdpi.com

Ligand engineering on the surface of nanoparticles is another powerful tool. Studies have shown that the presence of oleic acid ligands on copper oxide nanoparticles can influence the product selectivity in electrocatalytic reactions like CO2 reduction by sustaining reactive sites on the nanoparticle surface. osti.gov The type and surface coverage of these ligands can be varied to control the distribution of products. osti.gov

Furthermore, the crystal plane of the catalyst can have a profound impact on selectivity. Research on Cu2O nanocrystals has demonstrated that different crystal facets exhibit distinct selectivities in the oxidation of propylene (B89431). For example, {111} planes are selective for acrolein, while {100} planes favor the formation of CO2. ustc.edu.cn Controlling the synthesis of nanoparticles to expose specific crystal planes is a key strategy for designing highly selective catalysts.

Finally, the dynamic nature of the catalyst under reaction conditions can be harnessed to control selectivity. In the electroreduction of CO2, applying pulsed potentials can maintain a dynamic equilibrium between oxidized and metallic copper species, which has been shown to dramatically increase the selectivity towards ethanol. mpg.de Understanding and controlling these dynamic changes are at the forefront of catalysis research.

The following table highlights different strategies and their effects on catalytic performance.

StrategyExampleEffect on Performance
Bimetallic SystemsCu-Cd catalyst for methyl oleate hydrogenationEnhanced selectivity to oleyl alcohol. bch.ro
Support ModificationCu on silica for vegetable oil hydrogenationActivity and selectivity linked to Cu dispersion and support porosity. mdpi.com
Ligand EngineeringOleic acid on CuO nanoparticles for CO2 reductionInfluences product selectivity by sustaining reactive sites. osti.gov
Crystal Plane ControlCu2O nanocrystals for propylene oxidationDifferent facets yield different products (acrolein vs. CO2). ustc.edu.cn
Dynamic Catalyst ControlPulsed potentials on Cu for CO2 electroreductionIncreased selectivity towards ethanol. mpg.de

Q & A

Basic: What experimental protocols ensure reproducible synthesis of copper oleate with high purity?

This compound synthesis typically involves reacting copper salts (e.g., copper acetate) with oleic acid under controlled conditions. Key steps include:

  • Precursor ratio optimization : Stoichiometric ratios (e.g., 1:2 Cu²⁺:oleate) must be validated via titration or pH monitoring to avoid unreacted precursors .
  • Solvent selection : Use anhydrous ethanol or toluene to minimize hydrolysis, with reaction temperatures maintained at 60–80°C .
  • Purification : Centrifugation or repeated washing with non-polar solvents removes excess oleic acid. Purity is confirmed via elemental analysis (C/H ratios) and FT-IR spectroscopy (absence of free fatty acid peaks at ~1700 cm⁻¹) .

Basic: Which characterization techniques are critical for confirming this compound’s structural and thermal properties?

A multi-technique approach is essential:

  • Elemental analysis (EA) : Quantifies C/H ratios to verify stoichiometry (e.g., theoretical C/H for Fe(oleate)₃ is ~10.4 wt% residual; deviations suggest impurities) .
  • FT-IR spectroscopy : Identifies carboxylate coordination modes (e.g., symmetric/asymmetric stretching at 1430–1560 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition steps (e.g., weight loss at 200–300°C correlates with ligand decomposition) .
  • X-ray diffraction (XRD) : Detects crystalline phases; amorphous structures may require pair distribution function (PDF) analysis .

Advanced: How can researchers resolve contradictions in reported coordination geometries of this compound?

Discrepancies in coordination modes (e.g., monodentate vs. bidentate binding) arise from synthesis conditions or analytical limitations. Strategies include:

  • Comparative DFT studies : Calculate binding energies for different geometries and validate against experimental FT-IR spectra (e.g., Δν = νₐₛ(COO⁻) − νₛ(COO⁻) < 200 cm⁻¹ suggests bidentate coordination) .
  • Extended X-ray absorption fine structure (EXAFS) : Directly probes local Cu²⁺ coordination environments .
  • Controlled synthesis replicates : Vary pH and solvent polarity to isolate dominant geometries .

Advanced: What experimental designs are optimal for studying this compound’s role in corrosion inhibition mechanisms?

To evaluate corrosion inhibition:

  • Electrochemical testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in alkaline media (e.g., H₂O₂-based slurries) to measure inhibition efficiency .
  • Surface analysis : Combine scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to assess adsorbed oleate layers on Cu substrates .
  • Synergistic studies : Co-apply this compound with benzotriazole derivatives and quantify synergy via adsorption isotherms (e.g., Langmuir vs. Temkin models) .

Basic: How can researchers address reproducibility challenges in this compound synthesis?

Common pitfalls include inconsistent precursor purity and ambient moisture. Mitigation strategies:

  • Standardized protocols : Document solvent drying methods (e.g., molecular sieves for toluene) and inert atmosphere use (N₂/Ar) .
  • Batch consistency checks : Perform parallel syntheses with identical conditions and compare EA/TGA results .
  • Reference materials : Use commercial copper stearate as a control for characterization benchmarks .

Advanced: What computational methods elucidate this compound’s interaction dynamics at molecular interfaces?

  • Density functional theory (DFT) : Calculate adsorption energies on metal surfaces (e.g., Cu(111)) and simulate vibrational spectra for mechanistic insights .
  • Molecular dynamics (MD) : Model oleate self-assembly in solvents to predict micelle formation or monolayer stability .
  • Charge distribution analysis : Use natural bond orbital (NBO) analysis to identify electron donation/back-donation between Cu²⁺ and oleate ligands .

Basic: How should researchers present this compound data in publications to meet academic standards?

  • Structured reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details (in main text) from raw data (in supplements) .
  • Data tables : Include EA results (C/H/Cu wt%), FT-IR peaks, and TGA decomposition temperatures (Table 1).
Parameter Value Method
C/H Ratio10.4 wt% (theoretical)Elemental Analysis
νₐₛ(COO⁻)1540 cm⁻¹FT-IR
TGA Decomposition250°CTGA/DTG
  • Supplemental materials : Provide NMR spectra, XRD raw data, and synthesis videos if required .

Advanced: What methodologies are effective for studying this compound’s environmental fate in agricultural systems?

  • Microcosm experiments : Simulate soil/water systems with Cu-oleate and monitor Cu²⁺ release via ICP-MS under varying pH (4–9) .
  • Microbial degradation assays : Quantify octanoic acid metabolites (from oleate) using GC-MS to assess biodegradation pathways .
  • Long-term field studies : Track Cu accumulation in crops using isotopic labeling (⁶⁵Cu) .

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Copper oleate
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Copper oleate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.